molecular formula C16H18BNOP B145658 (2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane CAS No. 130666-29-4

(2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane

Cat. No. B145658
M. Wt: 282.1 g/mol
InChI Key: HFQSZXGZKVQAIL-LRHMITQJSA-N
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Description

(2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane, also known as DIPAMP-BH3, is a boron-containing chiral ligand widely used in asymmetric catalysis. Its unique structure and properties make it a valuable tool in various chemical reactions.

Mechanism Of Action

The mechanism of action of (2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane involves the formation of a complex between the ligand and the metal catalyst. The boron atom in the ligand coordinates with the metal center, providing a chiral environment that promotes asymmetric catalysis. The diphenyl and oxazaphospholidine groups in the ligand also contribute to the chiral environment, enhancing the enantioselectivity of the reaction.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of (2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane. However, it is known to be a stable and non-toxic compound, making it a safe and reliable tool in chemical reactions.

Advantages And Limitations For Lab Experiments

The advantages of using (2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane in lab experiments include its high yield and excellent enantioselectivity. It is also a stable and non-toxic compound, making it a safe and reliable tool in chemical reactions. However, the limitations of using (2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane include its high cost and limited availability.

Future Directions

There are several future directions for the research and application of (2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane. One direction is to explore its potential in new chemical reactions and synthetic applications. Another direction is to develop more efficient and cost-effective synthesis methods for (2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane. Additionally, there is a need to investigate the biochemical and physiological effects of (2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane to further understand its safety and potential for use in pharmaceuticals.

Synthesis Methods

(2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane is typically synthesized by the reaction of DIPAMP with borane dimethyl sulfide complex. The reaction is carried out in anhydrous diethyl ether or tetrahydrofuran at low temperature. The resulting product is a white solid that can be purified by recrystallization.

Scientific Research Applications

(2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane has been widely used in various chemical reactions, including asymmetric hydrogenation, asymmetric epoxidation, and asymmetric allylation. It has been shown to be an effective ligand in these reactions, providing high yields and excellent enantioselectivity. In addition, (2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane has been used in the synthesis of chiral pharmaceuticals and natural products.

properties

InChI

InChI=1S/C16H18BNOP/c1-13-16(14-9-5-3-6-10-14)19-20(17,18(13)2)15-11-7-4-8-12-15/h3-13,16H,1-2H3/t13-,16-,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQSZXGZKVQAIL-LRHMITQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-][P+]1(N(C(C(O1)C2=CC=CC=C2)C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-][P+]1(N([C@H]([C@H](O1)C2=CC=CC=C2)C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BNOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane

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